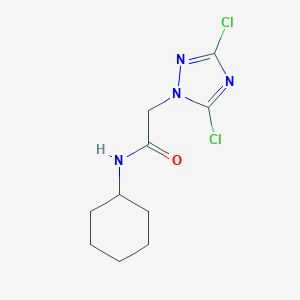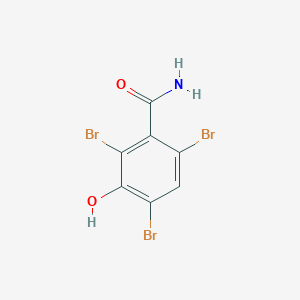
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, also known as CTZ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of protein synthesis in fungal and cancer cells. N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is thought to target the ribosome, which is responsible for protein synthesis, and prevent the formation of peptide bonds.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to determine the long-term effects of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is its low toxicity, which allows for higher concentrations to be used in laboratory experiments. However, N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide is also highly insoluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide. One area of interest is the development of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide as a therapeutic agent for fungal infections and cancer. Another potential direction is the study of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide's mechanism of action, which could lead to the development of new drugs that target the ribosome. Additionally, more research is needed to determine the long-term effects of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide on human health.
In conclusion, N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, or N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide, is a chemical compound that shows promise as a therapeutic agent for fungal infections and cancer. Its low toxicity and ability to inhibit protein synthesis make it a valuable tool for scientific research. However, more research is needed to fully understand its mechanism of action and long-term effects on human health.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide involves the reaction of cyclohexylamine with 3,5-dichloro-1H-1,2,4-triazole-1-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization to obtain N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide in a high yield.
Applications De Recherche Scientifique
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of cancer cells. In a study conducted by Li et al. (2016), N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide was found to have antifungal activity against Candida albicans, a common fungal pathogen. Another study by Wang et al. (2018) demonstrated that N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide can inhibit the growth of lung cancer cells by inducing apoptosis.
Propriétés
Nom du produit |
N-cyclohexyl-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C10H14Cl2N4O |
Poids moléculaire |
277.15 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(3,5-dichloro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H14Cl2N4O/c11-9-14-10(12)16(15-9)6-8(17)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,13,17) |
Clé InChI |
ZKORIEMYZZMEQC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C(=NC(=N2)Cl)Cl |
SMILES canonique |
C1CCC(CC1)NC(=O)CN2C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)

![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)